molecular formula C8H5ClFN B8214404 4-Chloro-2-fluoro-6-methylbenzonitrile

4-Chloro-2-fluoro-6-methylbenzonitrile

Cat. No.: B8214404
M. Wt: 169.58 g/mol
InChI Key: DANFQUYARGFMOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-6-methylbenzonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . The reaction conditions typically include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives such as 4-amino-2-fluoro-6-methylbenzonitrile.

    Reduction: 4-chloro-2-fluoro-6-methylbenzylamine.

    Oxidation: 4-chloro-2-fluoro-6-methylbenzoic acid.

Scientific Research Applications

4-Chloro-2-fluoro-6-methylbenzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-6-methylbenzonitrile depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-chloro-2-fluoro-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANFQUYARGFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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